![molecular formula C18H17N3O3 B6577676 3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1208537-35-2](/img/structure/B6577676.png)
3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
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Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5, the ozaxole ring remaining unchanged .Scientific Research Applications
- Leishmaniasis, a neglected tropical disease, affects millions worldwide. The synthesized pyrazole derivatives, including compound 13, demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a global health concern, with drug-resistant Plasmodium falciparum complicating treatment. The hydrazine-coupled pyrazole derivatives (compounds 14 and 15) showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved 90.4% suppression .
- Some pyrazole derivatives exhibit alkaline phosphatase inhibition. While not directly studied for this compound, similar structures have been screened against human recombinant alkaline phosphatase enzymes, including tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), placental alkaline phosphatase (h-PLAP), and germ cell alkaline phosphatase (h-GCAP) .
- Indole-based compounds, which share structural similarities with pyrazoles, have demonstrated anti-inflammatory effects. For instance, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol exhibited anti-inflammatory activity in animal models .
- Molecular docking studies on compound 13 revealed interactions with Lm-PTR1, a potential target. These interactions likely contribute to its antileishmanial activity .
Antileishmanial Activity
Antimalarial Potential
Alkaline Phosphatase Inhibition
Anti-Inflammatory Properties
Molecular Docking Insights
Crystal Structure Determination
Future Directions
The future directions for research on pyrazole derivatives could include further exploration of their biological and pharmacological activities, development of new synthesis methods, and investigation of their potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Given its potential interaction with sdh , it might influence the citric acid cycle and the electron transport chain, both of which are crucial for cellular energy production.
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The solubility of similar compounds in different ph environments suggests that the compound’s action could be influenced by the pH of its environment.
properties
IUPAC Name |
3,5-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-13(10-16(11-15)24-2)18(22)20-14-5-3-12(4-6-14)17-7-8-19-21-17/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHJCTHDKUAGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide |
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